molecular formula C9H8N2O2 B7967660 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

カタログ番号: B7967660
分子量: 176.17 g/mol
InChIキー: KKJCGOGVQGCQGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1520544-06-2) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol. It features a pyrrolopyridine core substituted with a methyl group at position 2 and a carboxylic acid moiety at position 4 . This compound is stored under dry conditions at 2–8°C and is utilized in medicinal chemistry, notably as a precursor for synthesizing STAT3 inhibitors such as K1836, which modulates cytokine secretion by inhibiting STAT3 phosphorylation .

特性

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-4-7-6(9(12)13)2-3-10-8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJCGOGVQGCQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation Approaches

The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A common method involves reacting 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-amino-4-picoline reacts with acetylenedicarboxylate under acidic conditions to form the bicyclic intermediate, which is subsequently decarboxylated to yield the unsubstituted pyrrolo[2,3-b]pyridine. Modifications to this method include using microwave irradiation to reduce reaction times from hours to minutes while maintaining yields above 80%.

Palladium-Catalyzed Cyclizations

Palladium-mediated cyclizations offer improved regiocontrol. A patent describes the use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) to facilitate intramolecular C–N coupling between pyridine and pyrrole precursors, achieving 70–85% yields under mild conditions (80°C, dioxane/water). This method minimizes side products compared to traditional thermal cyclizations.

Regioselective Functionalization

Methylation at Position 2

Introducing the methyl group at position 2 requires careful selection of alkylating agents. A two-step protocol involves:

  • Bromination : Treating 1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) in dichloromethane at 0°C to generate 3-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Methylation : Reacting the brominated intermediate with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride. This method achieves 65% yield but requires strict temperature control to avoid over-alkylation.

Integrated Synthetic Routes

Sequential Bromination-Methylation-Carboxylation

A three-step sequence optimizes atom economy:

  • Bromination : 1H-pyrrolo[2,3-b]pyridine → 3-bromo-1H-pyrrolo[2,3-b]pyridine (NBS, CH₂Cl₂, 0°C, 90% yield).

  • Methylation : Suzuki coupling with methylboronic acid ([Pd(dppf)Cl₂], K₂CO₃, dioxane/water, 80°C, 72% yield).

  • Carboxylation : CO₂ insertion via Pd-catalyzed carbonylation (Pd(OAc)₂, PPh₃, MeOH, 100°C, 5 bar CO₂, 68% yield).

Table 1. Comparative Analysis of Integrated Routes

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, CH₂Cl₂, 0°C9095
MethylationMeB(OH)₂, [Pd(dppf)Cl₂], 80°C7288
CarboxylationPd(OAc)₂, CO₂, 100°C6890

One-Pot Tandem Reactions

Recent advances enable tandem cyclization-functionalization. A mixture of 3-amino-4-picoline, dimethyl acetylenedicarboxylate, and methyl iodide in dimethylformamide (DMF) at 120°C forms the methylated pyrrolopyridine ester in one pot, which is hydrolyzed to the carboxylic acid using NaOH (2M, reflux, 1h). This method reduces purification steps but achieves lower yields (55%) due to competing side reactions.

Optimization and Scalability

Catalyst Screening

Palladium catalysts significantly impact coupling efficiency. Testing [Pd(dppf)Cl₂] against Pd/C and Pd(PPh₃)₄ revealed that the former provides superior reactivity for methylboronic acid couplings (72% vs. 58% and 63%, respectively).

Solvent Effects

Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates but complicate purification. Switching to ethanol/water mixtures in carboxylation steps improves yields by 12% while simplifying waste management.

Green Chemistry Approaches

Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating. Additionally, replacing CrO₃ with TEMPO/NaClO₂ for aldehyde oxidation eliminates heavy metal waste, albeit with a 10% yield penalty .

化学反応の分析

Common Chemical Reactions

The compound participates in several reaction types, influenced by its carboxylic acid group and aromatic heterocyclic system.

Substitution Reactions

While the compound itself lacks halogens, analogous pyrrolopyridine derivatives undergo nucleophilic substitution when functionalized with leaving groups (e.g., bromine). For example:

  • Reagents : Sodium azide, thiols, or other nucleophiles under mild conditions.

  • Conditions : Room temperature or slightly elevated temperatures in polar aprotic solvents.

Oxidation and Reduction

The carboxylic acid group and aromatic system can undergo redox transformations:

  • Oxidation : Agents like hydrogen peroxide or m-chloroperbenzoic acid may oxidize the carboxylic acid or the pyrrole ring.

  • Reduction : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas can reduce substituents or de-iodinate derivatives.

Coupling Reactions

Pyrrolopyridine derivatives often participate in transition-metal-catalyzed coupling reactions (e.g., Suzuki or Sonogashira) when functionalized with halogens:

  • Catalysts : Palladium(II) acetate with ligands like triphenylphosphine .

  • Conditions : Elevated temperatures in dioxane/water mixtures under inert atmospheres .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Key Outcomes
Cyclization Formylating agents, catalysts (e.g., Pd)Controlled temperature, inert atmosphereFormation of pyrrolopyridine core
Substitution Sodium azide, thiolsMild conditions (room temperature)Replacement of leaving groups
Oxidation Hydrogen peroxide, m-CPBANeutral or acidic conditionsOxidized derivatives (e.g., N-oxides)
Reduction Pd/C, H₂Hydrogenation under pressureDehalogenation or reduced substituents
Coupling (Suzuki) Palladium catalysts, boronic acidsDioxane/water, 80°C, N₂ atmosphere Cross-coupled products

Key Challenges and Considerations

  • Synthesis Control : Cyclization reactions require precise control of temperature and catalysts to ensure high yields.

  • Functional Group Compatibility : The carboxylic acid group may interfere with certain reactions (e.g., coupling), necessitating protection/deprotection steps.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A notable study found that specific derivatives could inhibit FGFR1 and FGFR2 with IC₅₀ values of 7 nM and 9 nM respectively, showcasing their potential as anti-cancer agents .

Case Study: FGFR Inhibition
In vitro studies demonstrated that a derivative compound significantly inhibited the proliferation and migration of breast cancer cells (4T1), suggesting its dual action in cancer therapy .

Antimicrobial Properties

The compound has shown promising antibacterial activity against resistant strains of bacteria, such as Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were reported between 3.12 to 12.5 μg/mL, indicating its potential as a new class of antibacterial agents .

Synthetic Routes and Production Methods

The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step processes including cyclization reactions of appropriate precursors. Common methodologies include:

  • Cyclization of Amino Compounds : Utilizing 2-aminopyridine derivatives and ethyl acetoacetate under controlled conditions.
  • Esterification Techniques : Converting carboxylic acids into their respective esters to enhance solubility and bioavailability.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory potential of pyrrolo[2,3-b]pyridine derivatives, particularly targeting JAK3 pathways involved in immune responses. This opens avenues for treating autoimmune diseases and enhancing therapeutic efficacy in immune-compromised patients .

Future Directions and Research Needs

Further research is essential to fully elucidate the mechanisms behind the biological activities of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for advancing its clinical applications.

作用機序

The primary mechanism of action for 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including proliferation, differentiation, and migration. By inhibiting these receptors, the compound can disrupt abnormal cell signaling pathways that contribute to cancer progression . The molecular targets include the tyrosine kinase domain of FGFRs, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .

類似化合物との比較

Halogen-Substituted Analogs

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1228666-41-8)

    • Molecular formula : C₈H₅FN₂O₂
    • Molecular weight : 180.14 g/mol
    • The fluorine atom at position 5 enhances metabolic stability and bioavailability compared to the parent compound. This substitution is common in drug design to modulate pharmacokinetics .
  • Its steric bulk may alter binding interactions in biological targets .

Trifluoromethyl-Substituted Analogs

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1260384-46-0)
    • Molecular formula : C₉H₅F₃N₂O₂
    • Molecular weight : 230.15 g/mol
    • The electron-withdrawing trifluoromethyl group at position 5 enhances acidity and may improve target binding affinity in enzyme inhibition contexts .

Positional Isomers and Core-Modified Analogs

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (e.g., 10a–d in ) Synthesis: Prepared via refluxing intermediates in ethanol with NaOH, followed by acetic acid precipitation. Yields range from 71% to 95% . The carboxylic acid at position 2 (vs. position 4 in the target compound) alters hydrogen-bonding patterns, affecting interactions with biological targets like PPARs .

Pharmacological and Functional Comparisons

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1520544-06-2 C₉H₈N₂O₂ 176.17 2-CH₃, 4-COOH STAT3 inhibition
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1228666-41-8 C₈H₅FN₂O₂ 180.14 5-F, 4-COOH Metabolic stabilization
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CID 24229282 C₈H₅ClN₂O₂ 198.59 5-Cl, 4-COOH Lipophilicity enhancement
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1260384-46-0 C₉H₅F₃N₂O₂ 230.15 5-CF₃, 4-COOH Enzyme inhibition
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid - C₈H₆N₂O₂ 162.15 2-COOH PPAR activation

生物活性

2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1520544-06-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • IUPAC Name : 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Biological Activity Overview

The biological activities of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have been primarily evaluated through its derivatives, which exhibit significant inhibitory effects on various biological targets.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Recent studies have demonstrated that derivatives of this compound act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
Other Derivative1900Not reportedNot reported

In vitro studies showed that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. It also significantly reduced cell migration and invasion capabilities, suggesting its potential as a therapeutic agent in cancer treatment .

2. Anti-inflammatory Activity

In addition to its anti-cancer properties, some derivatives have exhibited notable anti-inflammatory effects. For instance, compounds derived from pyrrolo[2,3-b]pyridine structures showed inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4bNot reported23.8 ± 0.20

These findings indicate that certain modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance anti-inflammatory activity, making it a promising candidate for developing new anti-inflammatory drugs .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

  • FGFR Inhibition in Breast Cancer :
    • A study demonstrated that compound 4h not only inhibited FGFR signaling but also affected downstream signaling pathways involved in cell survival and migration . The expression levels of matrix metalloproteinase-9 (MMP9) were decreased while tissue inhibitor of metalloproteinases-2 (TIMP2) levels increased in treated cells, indicating a potential mechanism for reduced invasiveness.
  • Immunomodulatory Effects :
    • Another line of research focused on the immunomodulatory potential of pyrrolo[2,3-b]pyridine derivatives targeting Janus kinase 3 (JAK3), which is crucial for immune response regulation. These compounds showed promise in treating autoimmune diseases by modulating immune cell activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including condensation, cyclization, and functionalization. For example, intermediates like 3-formyl-4-methyl derivatives can be prepared via nucleophilic substitution or palladium-catalyzed coupling, followed by oxidation to the carboxylic acid . Key factors include solvent choice (e.g., methanol or DMF), catalyst type (e.g., palladium acetate), and reaction temperature (40–100°C). Lower yields often result from incomplete cyclization; optimizing stoichiometry of reagents like sodium methoxide or triethylamine improves efficiency .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC (e.g., 97.34% purity reported in one study) and LCMS (e.g., ESIMS m/z 311.1) . Structural confirmation relies on 1^1H NMR (e.g., δ 2.56 ppm for methyl groups) and X-ray crystallography for unambiguous assignment of regiochemistry . Discrepancies in spectral data may require 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What are the stability considerations for this compound under various storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Storage recommendations include desiccated environments at -20°C in amber vials. Degradation products (e.g., decarboxylated derivatives) can form under acidic or high-temperature conditions, necessitating periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions between predicted and observed NMR signals (e.g., unexpected downfield shifts) may arise from tautomerism or hydrogen bonding. Computational modeling (DFT calculations) can predict chemical shifts, while variable-temperature NMR experiments help identify dynamic processes . For example, the methyl group at position 2 may exhibit splitting due to restricted rotation in the pyrrolo-pyridine core .

Q. What strategies are effective for optimizing multi-step synthesis to enhance overall yield?

  • Methodological Answer : Stepwise optimization is critical. For instance, in a palladium-catalyzed coupling step (e.g., tert-butyl XPhos ligand), increasing catalyst loading from 2% to 5% improved yield from 70% to 88% in a related pyrrolo-pyridine synthesis . Quenching intermediates with HCl (1:1) at controlled pH (<7) minimizes side reactions during cyclization . Design of Experiments (DoE) approaches can systematically evaluate variables like temperature, solvent polarity, and reaction time .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The electron-deficient pyrrolo-pyridine core enhances electrophilic substitution at the 4-carboxylic acid position, enabling amide bond formation for prodrug development. Computational studies (e.g., DFT or molecular docking) predict reactivity at the methyl-substituted position, which can be exploited for selective functionalization . In vitro assays show that substituents at the 2-methyl group modulate bioavailability by altering logP values .

Q. What advanced analytical techniques are recommended for characterizing polymorphic forms or co-crystals?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for identifying polymorphs. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish between crystalline and amorphous phases. For co-crystals, FT-IR and Raman spectroscopy detect hydrogen-bonding interactions between the carboxylic acid group and co-formers (e.g., nicotinamide) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。